molecular formula C7H10O B6154925 1-ethynyl-1-(methoxymethyl)cyclopropane CAS No. 2229183-81-5

1-ethynyl-1-(methoxymethyl)cyclopropane

Cat. No.: B6154925
CAS No.: 2229183-81-5
M. Wt: 110.2
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Description

1-Ethynyl-1-(methoxymethyl)cyclopropane (CAS 2229183-81-5) is a high-purity, functionalized cyclopropane compound offered as a valuable synthetic building block for advanced research. Chiral cyclopropane rings are recognized as key pharmacophores in pharmaceuticals and bioactive natural products, making libraries of these building blocks a valuable resource for drug discovery and development campaigns . This compound features a strained three-membered cyclopropane ring, which has a ring strain of approximately 27.5 kcal mol⁻¹, serving as a driving force for diverse chemical transformations and ring-opening reactions to access more complex structures . The molecule is further functionalized with an ethynyl group and a methoxymethyl group, providing two distinct and versatile handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions, cycloadditions, and other diversification chemistries . The cyclopropyl group can act as a powerful electron donor, stabilizing adjacent carbocation centers through σ-hyperconjugation more effectively than a phenyl ring, which can influence the electronic properties of final molecules . Its primary research applications include serving as a core scaffold in the synthesis of novel compounds for medicinal chemistry, the development of chiral ligands, and as a substrate in method development for cyclization reactions with conjugated systems . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2229183-81-5

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

Preparation Methods

Simmons–Smith Cyclopropanation and Functionalization

The Simmons–Smith reaction, a cornerstone in cyclopropane synthesis, enables stereospecific conversion of alkenes into cyclopropanes via zinc carbenoid intermediates. While traditionally used for simple cyclopropanes, recent adaptations have extended its utility to geminally disubstituted systems. For 1-ethynyl-1-(methoxymethyl)cyclopropane, a potential route involves cyclopropanation of a pre-functionalized alkene precursor.

For example, a vinyl ether substrate bearing a methoxymethyl group (e.g., 1-methoxyethenyl methoxymethyl ether ) could undergo cyclopropanation with diethylzinc and diiodomethane (CH2_2I2_2) in dichloromethane (DCM). The zinc carbenoid (ICH2_2ZnI) would add across the double bond, forming a cyclopropane ring with the methoxymethyl substituent intact. Subsequent functionalization of the cyclopropane to introduce the ethynyl group would require careful optimization, as the strained ring is sensitive to harsh conditions.

Key Considerations:

  • Solvent Effects : Polar aprotic solvents like DCM stabilize the electrophilic zinc carbenoid, enhancing reaction rates.

  • Substituent Compatibility : Methoxymethyl groups are generally stable under Simmons–Smith conditions, but competing side reactions (e.g., ether cleavage) must be monitored.

  • Post-Functionalization : Introducing the ethynyl group via Sonogashira coupling or elimination (discussed in Section 2) necessitates orthogonal protecting groups to prevent undesired reactivity.

Elimination Pathways from Advanced Intermediates

Two-Step Methanol Elimination Strategy

A patent-published method for synthesizing ethynylcyclopropane derivatives provides a viable template for adapting to the target compound. This approach involves sequential methanol elimination from a geminal dimethoxy precursor, as outlined below:

Step 1: Synthesis of (1,1-Dimethoxyethyl)-1-(Methoxymethyl)Cyclopropane

Cyclopropyl methyl ketone derivatives serve as ideal starting materials. Reacting 1-(methoxymethyl)cyclopropyl methyl ketone with trimethyl orthoformate under acidic conditions (e.g., p-toluenesulfonic acid) yields the corresponding dimethyl acetal:

Cyclopropane ketone+HC(OCH3)3H+(1,1-Dimethoxyethyl)-1-(methoxymethyl)cyclopropane\text{Cyclopropane ketone} + \text{HC(OCH}3\text{)}3 \xrightarrow{\text{H}^+} \text{(1,1-Dimethoxyethyl)-1-(methoxymethyl)cyclopropane}

Yield : ~70–80% (based on analogous reactions).

Step 2: Sequential Methanol Elimination

  • First Elimination : Heating the dimethoxy compound with a heterogeneous catalyst (e.g., neutral aluminum oxide) removes one methanol molecule, generating (1-methoxyethenyl)-1-(methoxymethyl)cyclopropane :

(1,1-Dimethoxyethyl)-1-(methoxymethyl)cyclopropaneAl2O3(1-Methoxyethenyl)-1-(methoxymethyl)cyclopropane+CH3OH\text{(1,1-Dimethoxyethyl)-1-(methoxymethyl)cyclopropane} \xrightarrow{\text{Al}2\text{O}3} \text{(1-Methoxyethenyl)-1-(methoxymethyl)cyclopropane} + \text{CH}_3\text{OH}

Conditions : 63–94°C, distillation setup.
Yield : 51%.

  • Second Elimination : Treating the vinyl ether intermediate with a strong base (e.g., n-butyllithium) induces deprotonation and elimination of the second methanol, yielding the final product:

(1-Methoxyethenyl)-1-(methoxymethyl)cyclopropanen-BuLiThis compound+CH3OH\text{(1-Methoxyethenyl)-1-(methoxymethyl)cyclopropane} \xrightarrow{\text{n-BuLi}} \text{this compound} + \text{CH}_3\text{OH}

Conditions : 110°C, hexane/water biphasic system.
Yield : 39%.

Optimization and Mechanistic Insights

  • Catalyst Selection : Aluminum oxide’s neutrality prevents unwanted side reactions (e.g., acid-catalyzed ring opening).

  • Base Strength : n-Butyllithium’s strong basicity ensures complete deprotonation, though lower temperatures (0°C) mitigate decomposition.

  • Solvent Systems : Decalin’s high boiling point facilitates the elimination at elevated temperatures without solvent degradation.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Simmons–Smith + Post-ModificationCyclopropanation → Ethynylation≤50%High stereocontrolMulti-step, functional group sensitivity
Two-Step EliminationDimethoxy → Vinyl Ether → Ethynyl39%Scalable, minimal halogen wasteModerate yields, sensitive intermediates

Chemical Reactions Analysis

1-Ethynyl-1-(methoxymethyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethynyl-1-(methoxymethyl)cyclopropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethynyl-1-(methoxymethyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares substituents, molecular weights, and key applications of 1-ethynyl-1-(methoxymethyl)cyclopropane with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound Ethynyl, Methoxymethyl C₇H₁₀O 110.16 Click chemistry, polymer synthesis
1-Bromo-1-(methoxymethyl)cyclopropane Bromo, Methoxymethyl C₅H₉BrO 165.03 Intermediate in cross-coupling reactions
1-Ethynyl-1-(1-propynyl)cyclopropane Ethynyl, Propynyl C₈H₈ 104.15 Ligand design, catalytic studies
1-(Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane Chloroethynyl, Methoxy, Tetramethyl C₁₀H₁₅ClO 198.68 Pest control agents
Ethyl 1-acetylcyclopropanecarboxylate Acetyl, Ethoxycarbonyl C₈H₁₂O₃ 156.18 Bioactive molecule synthesis

Key Observations :

  • Substituent Effects : The methoxymethyl group in the target compound improves solubility compared to halogenated analogs (e.g., bromo or chloro derivatives) but reduces electrophilicity .
  • Reactivity : Ethynyl-containing derivatives (e.g., 1-ethynyl-1-(1-propynyl)cyclopropane) exhibit higher reactivity in cycloaddition reactions than methoxymethyl-substituted analogs .

Stereochemical Considerations

Cyclopropane derivatives often exhibit diastereomerism due to restricted rotation around the ring. For example, compounds with substituents at C-1 and C-3 positions can form cis/trans isomers, as seen in pyrethroid analogs .

Physicochemical Properties

Property This compound 1-Bromo-1-(methoxymethyl)cyclopropane 1-Ethynyl-1-(1-propynyl)cyclopropane
Boiling Point (°C) ~150 (estimated) 192–195 ~130 (estimated)
LogP (Octanol-Water) 1.2 2.8 1.9
Stability Air-sensitive Stable to light Prone to polymerization

Data Sources : Estimated values derived from substituent contributions .

Q & A

Q. Advanced

  • Enzyme Inhibition : Assay cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates; IC50_{50} values quantify potency .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess selectivity indices.

How should researchers address contradictions in reported reaction yields or biological activity data?

Q. Advanced

  • Reaction Variables : Optimize catalysts (e.g., Pd vs. Cu for coupling), temperature, and solvent polarity (e.g., DMF vs. THF) .
  • Analytical Validation : Cross-check purity via GC-MS or HPLC and confirm biological replicates (n ≥ 3) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.

What computational methods predict the compound’s stability under varying conditions?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., ring-opening at >100°C) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • QSPR Models : Correlate substituent effects (e.g., methoxymethyl vs. ethynyl) with shelf-life in storage .

How does the methoxymethyl group influence the compound’s physicochemical properties?

Q. Advanced

  • Solubility : The ether moiety enhances water solubility (~2.5 mg/mL) compared to non-polar analogs .
  • Lipophilicity : LogP values (~1.8) suggest moderate membrane permeability, critical for drug design .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 150°C, attributed to methoxymethyl cleavage .

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